Cas no 116632-14-5 (3-iodonaphthalen-2-amine)

3-Iodonaphthalen-2-amine is a halogenated naphthylamine derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—an iodine substituent at the 3-position and an amino group at the 2-position—make it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex aromatic systems. The iodine moiety enhances reactivity in metal-catalyzed transformations, while the amino group offers a handle for further functionalization. This compound is particularly valuable in the development of heterocyclic compounds and bioactive molecules, serving as a precursor in medicinal chemistry and materials science applications. Its stability and well-defined reactivity profile ensure consistent performance in synthetic workflows.
3-iodonaphthalen-2-amine structure
3-iodonaphthalen-2-amine structure
商品名:3-iodonaphthalen-2-amine
CAS番号:116632-14-5
MF:C10H8NI
メガワット:269.08122
MDL:MFCD12028563
CID:1208075
PubChem ID:11425663

3-iodonaphthalen-2-amine 化学的及び物理的性質

名前と識別子

    • 3-iodonaphthalen-2-amine
    • SureCN1672114
    • 2-AMINO-3-IODONAPHTHALENE
    • 2-Naphthalenamine, 3-iodo-
    • CTK4A9913
    • 3-iodo-[2]naphthylamine
    • AGN-PC-008V0T
    • AG-D-38149
    • BB 0261727
    • 3-Jod-[2]naphthylamin
    • 3-Jod-2-amino-naphthalin
    • 3-iodo-2-aminonaphthalene
    • 3-iodo-2-naphthylamine
    • 2-Naphthalenamine,3-iodo
    • A922129
    • SCHEMBL1672114
    • DTXSID50465524
    • DS-12166
    • SY045819
    • 116632-14-5
    • MFCD12028563
    • CS-0134563
    • AKOS015854878
    • DB-083947
    • MDL: MFCD12028563
    • インチ: InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2
    • InChIKey: KAOTXIGLMDOHJJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=CC(=C(C=C2C=C1)N)I

計算された属性

  • せいみつぶんしりょう: 268.97000
  • どういたいしつりょう: 268.97015g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • PSA: 26.02000
  • LogP: 3.60780

3-iodonaphthalen-2-amine セキュリティ情報

  • 危険レベル:IRRITANT

3-iodonaphthalen-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM235206-1g
3-Iodonaphthalen-2-amine
116632-14-5 95%
1g
$425 2023-01-08
abcr
AB447491-1 g
3-Iodonaphthalen-2-amine; .
116632-14-5
1g
€830.00 2023-04-22
Alichem
A219000244-1g
3-Iodonaphthalen-2-amine
116632-14-5 95%
1g
$998.00 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ET825-250mg
3-iodonaphthalen-2-amine
116632-14-5 97%
250mg
2047CNY 2021-05-08
Aaron
AR000DL0-250mg
2-Naphthalenamine, 3-iodo-
116632-14-5 98%
250mg
$49.00 2025-01-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU719-5g
3-iodonaphthalen-2-amine
116632-14-5 95%
5g
¥5863.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU719-100mg
3-iodonaphthalen-2-amine
116632-14-5 95%
100mg
¥171.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU719-1g
3-iodonaphthalen-2-amine
116632-14-5 95%
1g
¥1477.0 2024-04-25
A2B Chem LLC
AA16504-100mg
2-Amino-3-iodonaphthalene
116632-14-5 95%
100mg
$16.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205203-250mg
3-Iodonaphthalen-2-amine
116632-14-5 98%
250mg
¥564.00 2024-08-09

3-iodonaphthalen-2-amine 関連文献

3-iodonaphthalen-2-amineに関する追加情報

Comprehensive Overview of 3-Iodonaphthalen-2-amine (CAS No. 116632-14-5): Properties, Applications, and Research Insights

3-Iodonaphthalen-2-amine (CAS No. 116632-14-5) is a halogenated aromatic amine derivative that has garnered significant attention in organic synthesis and pharmaceutical research. This compound, characterized by its naphthalene backbone substituted with an iodine atom at the 3-position and an amino group at the 2-position, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. Its unique structural features make it a valuable building block for cross-coupling reactions, palladium-catalyzed transformations, and fluorescence-based probes, aligning with current trends in sustainable chemistry and precision medicine.

In recent years, the demand for iodinated naphthalene derivatives like 3-Iodonaphthalen-2-amine has surged due to their role in OLED materials and organic semiconductors. Researchers are actively exploring its potential in optoelectronic devices, where its electron-rich aromatic system and halogen substituent enable tunable luminescence properties. This aligns with the global push for energy-efficient technologies, a topic frequently searched in scientific databases and AI-driven platforms. Additionally, its application in bioconjugation and proteomics highlights its relevance in cutting-edge drug discovery workflows.

The synthesis of 3-Iodonaphthalen-2-amine typically involves direct iodination of naphthalene precursors or Buchwald-Hartwig amination strategies, reflecting modern preferences for atom-economical methods. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for verifying its purity, a key concern for users searching for high-purity intermediates. Environmental and safety considerations also drive interest in green solvent alternatives for its processing, a hotspot in sustainable chemistry discussions.

From a commercial perspective, CAS No. 116632-14-5 is often sought after by suppliers specializing in fine chemicals and custom synthesis. Its stability under inert conditions and compatibility with microwave-assisted reactions further enhance its utility in high-throughput screening. As AI-powered platforms increasingly guide chemical procurement, optimizing product listings with technical descriptors like reaction scalability and structural analogs can improve visibility in search results.

Ongoing research explores the compound’s role in photoredox catalysis and C-H activation, addressing trending queries about catalytic efficiency and selective functionalization. Its potential in bioimaging applications, particularly when coupled with nanoparticle carriers, resonates with interdisciplinary studies merging chemistry and nanotechnology. For laboratories focusing on molecular tagging or ligand design, this compound offers a balance of reactivity and modularity.

In summary, 3-Iodonaphthalen-2-amine (CAS No. 116632-14-5) exemplifies the convergence of traditional organic chemistry with contemporary technological demands. Its adaptability across material science, medicinal chemistry, and catalysis ensures sustained relevance in both academic and industrial settings, while SEO-optimized content around its synthetic routes and emerging applications can effectively engage target audiences.

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